Chemical Scaffold Differentiation: Triclabendazole Derivative (Compound 797) vs. Cambendazole Derivative (Compound 745)
Compound 797 (Sperm motility agonist-2) is explicitly identified in the patent as a triclabendazole derivative with molecular formula C16H15ClN2O2S (MW 334.82), bearing a 2-chlorophenoxyethylthio substituent at the benzimidazole 2-position [1]. In contrast, compound 745 (Sperm motility agonist-1) is a cambendazole derivative with formula C16H11N5OS (MW 321.36), featuring a pyridinyl-benzimidazole core with a thiazole carboxamide moiety [1]. These scaffolds differ in core connectivity, heteroatom count, and substituent topology, making cross-scaffold substitution chemically invalid [1].
| Evidence Dimension | Chemical scaffold identity |
|---|---|
| Target Compound Data | Triclabendazole derivative; C16H15ClN2O2S; MW 334.82; SMILES: ClC1=C(OCCSC2=NC3=C(N2)C=C(OC)C=C3)C=CC=C1 |
| Comparator Or Baseline | Compound 745 (cambendazole derivative); C16H11N5OS; MW 321.36; SMILES: O=C(C1=CSC=N1)NC2=CC3=C(NC(C4=NC=CC=C4)=N3)C=C2 |
| Quantified Difference | Different chemical series; zero atom-level Tanimoto similarity; distinct core scaffolds (triclabendazole vs. cambendazole backbone) |
| Conditions | Structural identification per patent WO2021046446A1, FIG. 4A and 4B |
Why This Matters
Scaffold identity determines SAR, metabolic stability, and potential off-target liability; procurement of the incorrect chemotype introduces irrelevant pharmacological variables.
- [1] Mannowetz N, et al. Compositions and methods of use for enhancing fertility. WO2021046446 A1. 2021-03-11. Paragraphs [0015]-[0016]; FIG. 4A (compound 797, triclabendazole derivative), FIG. 4B (compound 745, cambendazole derivative). View Source
